Ethyl 6-methoxybenzofuran-2-carboxylate

Description

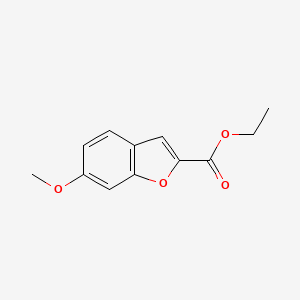

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJGXQIHVLKHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474122 | |

| Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-57-0 | |

| Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antioxidant activities.[3][4] Ethyl 6-methoxybenzofuran-2-carboxylate, in particular, serves as a crucial building block for more complex pharmaceutical agents, making its efficient and scalable synthesis a topic of considerable importance for researchers and drug development professionals.

This guide provides an in-depth analysis of the primary synthetic pathways to this compound. It moves beyond a simple recitation of steps to offer insights into the causality behind experimental choices, a comparative analysis of different routes, and detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. Here, we dissect four principal methodologies:

-

Rap-Stoermer Condensation: A classical and direct approach.

-

Perkin Rearrangement: An indirect but effective route via a coumarin intermediate.

-

Intramolecular Wittig Reaction: A versatile method for forming the furan ring.

-

Sonogashira Coupling and Cyclization: A modern, palladium-catalyzed approach.

The following diagram illustrates the logical relationship between these primary synthetic strategies.

Caption: Overview of major synthetic routes to this compound.

Pathway 1: Rap-Stoermer Condensation (The Direct Approach)

The Rap-Stoermer reaction is a cornerstone of benzofuran synthesis, valued for its straightforwardness.[5] It involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-halo ester or related compound. For our target molecule, this translates to the reaction of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate derivative.

Reaction Mechanism

The reaction proceeds through a well-established sequence. The causality behind the chosen reagents and conditions is rooted in facilitating these steps:

-

Deprotonation: A base, typically a carbonate like K₂CO₃, deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a more nucleophilic phenoxide.

-

Nucleophilic Substitution (O-Alkylation): The resulting phenoxide attacks the electrophilic carbon of ethyl bromomalonate or a similar reagent, displacing the bromide in an Sₙ2 reaction. This forms an ether intermediate.

-

Intramolecular Condensation/Cyclization: The base then abstracts an acidic proton from the α-carbon of the malonate moiety, creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon.

-

Dehydration and Tautomerization: The resulting cyclic intermediate readily dehydrates to form the benzofuran ring system. Subsequent hydrolysis and decarboxylation (if starting from a malonate) or direct cyclization (if starting from a haloacetate) followed by dehydration yields the benzofuran-2-carboxylate core.

Caption: Simplified mechanism of the Rap-Stoermer condensation pathway.

Experimental Protocol: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid

This protocol is adapted from a well-established procedure for the synthesis of the carboxylic acid precursor, which is then esterified in a subsequent step.[6]

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), anhydrous potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).[6]

-

Reflux: Heat the mixture to reflux and maintain for 6 hours with vigorous stirring.[6] The potassium carbonate acts as the base, and methyl-ethyl ketone serves as a suitable polar aprotic solvent.

-

Hydrolysis: After the initial reflux, add a solution of potassium hydroxide in methanol to the reaction mixture to facilitate the hydrolysis of the ester and subsequent decarboxylation. Monitor the reaction until hydrolysis is complete.[6]

-

Acidification and Isolation: Cool the reaction mixture and pour it into an aqueous hydrochloric acid solution. This will protonate the carboxylate, causing the 6-methoxy-benzofuran-2-carboxylic acid to precipitate.[6]

-

Purification: Collect the solid product by filtration, wash with water, and dry. The resulting carboxylic acid typically has a melting point between 208°C and 211°C.[6]

This acid is then carried forward to the esterification step.

Pathway 2: Perkin Rearrangement

The Perkin rearrangement offers an alternative, albeit more indirect, route to the benzofuran-2-carboxylic acid core.[4] This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin.[7] While it requires the prior synthesis of a coumarin intermediate, it can be highly efficient, especially with modern techniques like microwave-assisted synthesis.[7][8]

Reaction Mechanism

The mechanism is a fascinating cascade of ring-opening and ring-closing events:[7]

-

Lactone Ring Fission: A base (e.g., NaOH) attacks the carbonyl group of the 3-halocoumarin, leading to the opening of the lactone ring. This forms the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

-

Intramolecular Nucleophilic Attack: The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide carbon.

-

Ring Closure and Rearrangement: This attack leads to the formation of the five-membered furan ring and expulsion of the halide ion, yielding the benzofuran-2-carboxylate salt.

Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.

Advantages and Field Insights

The traditional Perkin rearrangement can be slow, often requiring several hours at reflux.[7] However, the application of microwave irradiation has been shown to dramatically reduce reaction times to mere minutes while maintaining very high yields (often >95%).[7] This makes it a highly attractive option for rapid library synthesis or process optimization where throughput is critical. The main drawback is the necessity to first synthesize the corresponding 3-halocoumarin, adding an extra step to the overall sequence.

Pathway 3 & 4: Modern Catalytic Approaches (Intramolecular Wittig & Sonogashira Coupling)

For researchers seeking higher functional group tolerance and milder conditions, modern transition-metal-catalyzed and organophosphorus-mediated reactions offer powerful alternatives.

Intramolecular Wittig Reaction

The Wittig reaction is renowned for its reliability in alkene synthesis.[9] An intramolecular variant provides an elegant method for constructing heterocyclic rings, including benzofurans.[10][11]

Causality and Logic: The synthesis begins by preparing a phosphonium ylide precursor, typically from a salicylaldehyde derivative. This precursor is designed to contain an ester group that will serve as the electrophile for the intramolecular Wittig reaction. Upon treatment with a base, the ylide is formed, which then immediately reacts with the tethered ester carbonyl. The resulting oxaphosphetane intermediate collapses to form the benzofuran double bond and triphenylphosphine oxide as a byproduct.[12]

Advantages: The Wittig reaction's key advantage is the unambiguous placement of the double bond, providing excellent regiochemical control. It is a robust and well-understood reaction, though it requires stoichiometric amounts of the phosphine reagent and generates triphenylphosphine oxide as a significant byproduct, which can complicate purification on a large scale.

Sonogashira Coupling and Cyclization

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13] This methodology has been widely adopted in the pharmaceutical industry for its mild conditions and broad applicability.[13]

Causality and Logic: For benzofuran synthesis, a suitably substituted o-iodophenol (derivable from 2-hydroxy-4-methoxybenzaldehyde) is coupled with a terminal alkyne bearing the desired C2 substituent (in this case, an ethoxycarbonyl group or its precursor). The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (heteroannulation) to form the benzofuran ring. This cyclization can often be performed in a one-pot sequence following the initial coupling.[13]

Advantages: This approach is highly modular, allowing for diverse C2 substituents to be introduced by simply changing the alkyne coupling partner. The reactions are typically high-yielding and can be run under very mild conditions, preserving sensitive functional groups elsewhere in the molecule. The primary considerations for industrial scale-up are the cost of the palladium catalyst and the need to remove residual heavy metals from the final product.[13]

Final Step: Fischer Esterification

For pathways that yield 6-methoxybenzofuran-2-carboxylic acid, a final esterification step is required. The Fischer esterification is the most common and cost-effective method for this transformation on a large scale.

Reaction Mechanism

This is a classic acid-catalyzed equilibrium reaction.[14][15][16]

-

Protonation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The newly formed water molecule is eliminated, and the resulting resonance-stabilized carbocation is deprotonated to yield the final ethyl ester and regenerate the acid catalyst.

To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and/or the water produced is removed during the reaction.[16]

Experimental Protocol: Esterification of 6-methoxybenzofuran-2-carboxylic acid

This is a general procedure adaptable for the specific substrate.[16]

-

Reaction Setup: In a round-bottom flask, dissolve 6-methoxybenzofuran-2-carboxylic acid in a large excess of anhydrous ethanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 to 3 ml for a ~0.04 mol scale reaction) to the solution.[16]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Washing: Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[16]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Data Summary and Pathway Comparison

| Synthetic Pathway | Key Reagents | Typical Reaction Time | Typical Yield | Scalability & Field Insights |

| Rap-Stoermer + Esterification | 2-hydroxy-4-methoxybenzaldehyde, Ethyl Bromomalonate, K₂CO₃, H₂SO₄, EtOH | 6-8 hours (cyclization) + 2-4 hours (esterification) | Good to Excellent[5] | Robust, cost-effective for large scale. Two distinct steps. |

| Perkin Rearrangement + Esterification | 3-Bromo-6-methoxycoumarin, NaOH, H₂SO₄, EtOH | 5 minutes (microwave) to 3 hours (conventional)[7] | Excellent (>95%)[7] | Very fast with microwave. Requires synthesis of coumarin precursor. |

| Intramolecular Wittig | o-Acyloxybenzylphosphonium salt, Base | Varies (typically several hours) | Good | Excellent regiocontrol. Generates stoichiometric phosphine oxide waste.[9] |

| Sonogashira Coupling | o-Iodo-4-methoxyphenol, Terminal Alkyne, Pd/Cu catalysts | 2-24 hours | Good to Excellent | Highly modular, mild conditions. Catalyst cost and metal removal are key considerations for scale-up.[13] |

Conclusion

The synthesis of this compound can be accomplished through several robust and well-documented pathways.

-

For large-scale, cost-effective production , the two-step sequence involving Rap-Stoermer condensation followed by Fischer esterification remains a highly viable and industrially proven strategy.

-

For rapid synthesis and high throughput , the microwave-assisted Perkin rearrangement offers an exceptionally fast route to the carboxylic acid precursor, provided the starting coumarin is readily accessible.

-

For syntheses requiring high modularity and functional group tolerance , particularly in the context of medicinal chemistry and library synthesis, modern catalytic methods like the Sonogashira coupling/cyclization provide unparalleled flexibility, despite the higher initial cost and process development required for catalyst management.

-

The Intramolecular Wittig reaction serves as a powerful tool, especially when specific stereochemical or regiochemical outcomes are paramount and byproduct management is not a primary constraint.

The optimal choice will ultimately be dictated by the specific constraints and goals of the research or development program, balancing factors of cost, time, scale, and chemical complexity.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cerritos.edu [cerritos.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Chemical properties of Ethyl 6-methoxybenzofuran-2-carboxylate

An In-Depth Technical Guide to the Chemical Properties of Ethyl 6-methoxybenzofuran-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic system that forms the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] this compound, as a functionalized member of this family, represents a key building block in medicinal chemistry. The strategic placement of the methoxy group at the 6-position and the ethyl ester at the 2-position provides a versatile scaffold for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[4] This guide provides a detailed exploration of its synthesis, chemical properties, and reactivity, offering field-proven insights for its application in research and drug development.

Synthesis Pathways

The construction of the benzofuran ring is a cornerstone of heterocyclic chemistry, with several established methods available.[5][6][7] For this compound, a common and efficient approach involves the reaction of a substituted salicylaldehyde with an α-halo ester derivative.

Synthesis from 2-Hydroxy-4-methoxybenzaldehyde

A widely employed method is the base-mediated cyclocondensation of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate or a related malonate derivative.[8][9] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan ring.

This protocol describes the synthesis of the parent carboxylic acid, which can be subsequently esterified to yield the ethyl ester. The synthesis involves a one-pot reaction followed by hydrolysis.[8]

-

Reaction Setup : To a three-necked flask, add 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).[8]

-

Reflux : Heat the mixture to reflux and maintain for 6 hours. The potassium carbonate acts as a base to facilitate the initial nucleophilic attack of the phenoxide on the ethyl bromomalonate.

-

Hydrolysis : After the initial reaction, add a methanol solution of potassium hydroxide to the flask to hydrolyze the ester intermediates. Continue the reaction until hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Acidification & Precipitation : Pour the cooled reaction mixture into an aqueous hydrochloric acid solution. Acidify the solution to a pH of approximately 1, which will protonate the carboxylate and cause the product to precipitate.[10]

-

Isolation : Collect the resulting solid, 6-methoxy-benzofuran-2-carboxylic acid, by vacuum filtration and dry thoroughly. The product typically presents as a solid with a melting point between 208°C and 211°C.[8]

-

Esterification (Not in Source) : The resulting carboxylic acid can be converted to this compound via standard Fischer esterification, by refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Properties

The characterization of this compound relies on a combination of physical measurements and spectroscopic analysis.

Physical Properties

This data provides fundamental information about the compound's physical state and identity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | [11] |

| Molecular Weight | 220.22 g/mol | [12] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available up to 98% | [12] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. While a complete dataset for the exact title compound is not available in the provided search results, the following table presents expected characteristic signals based on analyses of closely related benzofuran derivatives.[2][10][13]

| Spectroscopy | Characteristic Signals |

| ¹H NMR | δ ~1.4 (t, 3H, -OCH₂CH₃ ), ~3.9 (s, 3H, -OCH₃ ), ~4.4 (q, 2H, -OCH₂ CH₃), ~7.0-7.6 (m, 4H, Ar-H and furan-H). The exact shifts and coupling constants of the aromatic protons depend on the substitution pattern. |

| ¹³C NMR | δ ~14.5 (-OCH₂C H₃), ~56.0 (-OC H₃), ~61.5 (-OC H₂CH₃), ~100-160 (aromatic and furan carbons), ~160-165 (C =O, ester). |

| IR (cm⁻¹) | ~2900-3000 (C-H stretch), ~1710-1730 (C=O stretch, ester), ~1600 (C=C aromatic stretch), ~1200-1300 (C-O stretch, ether and ester).[14] |

| Mass Spec (MS) | Expected molecular ion peak (M⁺) at m/z = 220. Fragmentation would likely involve loss of the ethoxy group (-OC₂H₅) or the entire ester functionality. |

Chemical Reactivity and Synthetic Utility

This compound is a stable compound, but the ester functionality provides a reactive handle for derivatization, which is crucial for its role as an intermediate in drug discovery.

Hydrolysis to Carboxylic Acid

The most fundamental reaction is the saponification of the ethyl ester to its corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid. This is typically achieved by heating with a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidic workup.[8] This carboxylic acid is often the key intermediate for creating more complex molecules.

Amide Formation

The carboxylic acid can be readily converted into a variety of amides, a common functional group in pharmaceuticals.[4] This transformation is typically a two-step process.

-

Acid Chloride Formation : React 6-methoxybenzofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride intermediate. This step is usually performed in an inert solvent.

-

Amine Coupling : Add the desired primary or secondary amine to the acyl chloride solution. A non-nucleophilic base, like triethylamine or pyridine, is often included to scavenge the HCl byproduct. The reaction typically proceeds smoothly at room temperature to yield the corresponding benzofuran-2-carboxamide.[15]

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | MDPI [mdpi.com]

An In-depth Technical Guide to Ethyl 6-methoxybenzofuran-2-carboxylate (CAS 50551-57-0): Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its structural rigidity and electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Ethyl 6-methoxybenzofuran-2-carboxylate (CAS 50551-57-0) is a particularly valuable derivative within this class. The ester functional group at the 2-position serves as a versatile handle for chemical modification, while the methoxy group at the 6-position modulates the electronic landscape of the aromatic system, influencing its metabolic stability and binding interactions. This guide provides a comprehensive technical overview of this key building block, from its fundamental properties and synthesis to its strategic application in modern drug discovery workflows.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective use in research. This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 50551-57-0 | [4] |

| Molecular Formula | C₁₂H₁₂O₄ | [5] |

| Molecular Weight | 220.22 g/mol | [6] |

| Appearance | White to off-white crystalline powder | Generic Material Property |

| Melting Point | Data not consistently available; requires experimental verification. | |

| Boiling Point | Data not available; likely decomposes upon heating at atmospheric pressure. | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Sparingly soluble in alcohols. Insoluble in water. | Generic Material Property |

Synthesis and Mechanistic Insights

The construction of the benzofuran ring system can be achieved through various synthetic strategies.[7][8][9] For this compound, a common and reliable method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate ester. This approach provides a direct and efficient route to the desired scaffold.

Recommended Synthetic Pathway: O-Alkylation and Cyclization

A robust synthesis proceeds via the initial O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate, followed by an intramolecular condensation reaction to form the furan ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)[10]

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde and anhydrous acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, which is the critical first step for nucleophilic attack. Its use in excess ensures the reaction goes to completion.

-

Alkylation: Add ethyl chloroacetate dropwise to the stirring suspension. The choice of ethyl chloroacetate provides the two-carbon unit and the ethyl ester functionality required for the final product.

-

Reaction & Monitoring: Heat the mixture to reflux (for acetone, ~56°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The disappearance of the starting aldehyde spot indicates the reaction's progression. This step typically takes 4-8 hours.

-

Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and filter off the potassium carbonate.

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue contains the desired product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound as a crystalline solid.

Spectroscopic Characterization: A Guide to Interpretation

Verifying the structure and purity of the synthesized compound is paramount. Below is a guide to interpreting the expected spectroscopic data.

| Technique | Expected Features | Interpretation |

| ¹H NMR | δ ~1.4 ppm (t, 3H), ~3.9 ppm (s, 3H), ~4.4 ppm (q, 2H), ~6.8-7.5 ppm (m, 4H) | Triplet & Quartet: Signature of an ethyl group (-OCH₂CH₃). Singlet (~3.9 ppm): Methoxy group (-OCH₃) protons. Multiplets (aromatic region): Protons on the benzofuran ring system.[11] |

| ¹³C NMR | δ ~14 ppm, ~55 ppm, ~62 ppm, ~95-160 ppm (multiple peaks), ~160 ppm | ~14 & ~62 ppm: Carbons of the ethyl ester group. ~55 ppm: Methoxy carbon. ~95-160 ppm: Aromatic and furan ring carbons.[12] ~160 ppm: Carbonyl carbon of the ester. |

| IR (Infrared) | ~1710-1730 cm⁻¹, ~1600 cm⁻¹, ~1200-1300 cm⁻¹ | Strong absorption at ~1720 cm⁻¹: C=O stretch of the ester. Absorption at ~1600 cm⁻¹: C=C stretching of the aromatic ring. Strong absorption at ~1250 cm⁻¹: C-O stretching, characteristic of the ester and ether linkages. |

| MS (Mass Spec) | m/z = 220.07 [M]⁺ | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₂O₄). |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile starting material for the synthesis of biologically active molecules.[1][13] Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[2][3][13]

Role as a Core Scaffold

This molecule is an ideal entry point for building compound libraries for high-throughput screening. The ester can be readily hydrolyzed to the corresponding carboxylic acid (6-methoxybenzofuran-2-carboxylic acid, CAS 50551-61-6)[14], which can then be coupled with various amines to form a diverse library of amides. This amide coupling strategy is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

Workflow in a Drug Discovery Campaign

The integration of this scaffold into a typical drug discovery pipeline is illustrated below. The process leverages the molecule's reactivity for rapid diversification and biological screening.

Caption: Drug discovery workflow using the target scaffold.

In Silico Applications

The defined structure of this compound and its derivatives makes them highly suitable for in silico drug discovery methods.[15][16][17] Computational tools can be used to predict the binding of virtual libraries based on this scaffold to protein targets, helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block for medicinal chemists. By leveraging this scaffold, researchers can efficiently generate novel molecular entities with the potential to address a wide range of therapeutic needs, from infectious diseases to oncology.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 50551-57-0 [amp.chemicalbook.com]

- 5. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 8. jocpr.com [jocpr.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Cas 50551-61-6,6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 15. In silico functional profiling of small molecules and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 6-methoxybenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-methoxybenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, spectroscopic characterization, and potential applications, offering insights grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid bicyclic benzofuran core, which is a common scaffold in many biologically active molecules. The IUPAC name for this compound is ethyl 6-methoxy-1-benzofuran-2-carboxylate, and it is also known by its CAS number 50551-57-0.[1]

The core structure consists of a benzene ring fused to a furan ring. Key substituents that dictate its chemical behavior include a methoxy group (-OCH₃) at the 6-position of the benzene ring and an ethoxycarbonyl group (-COOCH₂CH₃) at the 2-position of the furan ring. The presence of the electron-donating methoxy group and the electron-withdrawing ester group significantly influences the electron density distribution within the aromatic system, impacting its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | [2] |

| Molecular Weight | 220.22 g/mol | [1] |

| CAS Number | 50551-57-0 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromomalonate, in the presence of a base.[4][5] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan ring.

Below is a representative experimental protocol for the synthesis of the parent acid, which can be subsequently esterified to yield the title compound.

Experimental Protocol: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[5]

Materials:

-

2-hydroxy-4-methoxybenzaldehyde (11 g)

-

Ethyl bromomalonate (20.3 g)

-

Potassium carbonate (12.3 g)

-

Methyl-ethyl ketone (51 ml)

-

Methanol

-

Potassium hydroxide

-

Aqueous hydrochloric acid

Procedure:

-

Combine 2-hydroxy-4-methoxybenzaldehyde, ethyl bromomalonate, potassium carbonate, and methyl-ethyl ketone in a three-necked flask.

-

Reflux the mixture for 6 hours.

-

After reflux, add a methanol solution of potassium hydroxide to hydrolyze the ester.

-

Once the hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.

-

Filter the resulting precipitate to obtain 6-methoxy-benzofuran-2-carboxylic acid.

-

The carboxylic acid can then be esterified to the ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of acid).

Diagram 1: Synthetic Pathway

Caption: Synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the ethyl ester group. The protons on the benzofuran ring system will appear in the aromatic region, with their chemical shifts and coupling patterns providing information about their positions.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be found in the downfield region (around 160-170 ppm). The aromatic carbons will appear in the range of 100-160 ppm, and the aliphatic carbons of the ethyl and methoxy groups will be observed in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the C=O stretch of the ester, the C-O stretches of the ester and ether, and the aromatic C-H and C=C vibrations.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1100 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Materials Science

Benzofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Research has shown that benzofuran-containing molecules exhibit potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

The specific substitution pattern of this compound, particularly the methoxy group at the 6-position, has been implicated in favorable biological activities. For instance, studies on related 6-methoxy benzofuran derivatives have demonstrated their potential in the treatment of senile osteoporosis.

The benzofuran core is also being explored in the field of materials science for the development of organic electronic materials, owing to its rigid, planar structure and tunable electronic properties.

Diagram 2: Potential Application Areas

Caption: Potential applications of this compound.

Conclusion

This compound is a versatile molecule with a rich chemical profile and significant potential for further investigation. Its synthesis is well-established, and its structural features make it an attractive candidate for the development of novel therapeutic agents and advanced materials. Further detailed characterization and biological evaluation of this specific compound are warranted to fully explore its potential.

References

Spectroscopic Data for Ethyl 6-methoxybenzofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Ethyl 6-methoxybenzofuran-2-carboxylate (CAS Number: 50551-57-0, Molecular Formula: C₁₂H₁₂O₄, Molecular Weight: 220.22 g/mol ) combines a benzofuran core, a methoxy substituent on the benzene ring, and an ethyl carboxylate group at the 2-position of the furan ring. These features will give rise to characteristic signals in each spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring, the furan proton, the methoxy group protons, and the protons of the ethyl ester group. The anticipated chemical shifts (in ppm, relative to a TMS standard) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~7.5 | d | ~8.5 | 1H |

| H-3 | ~7.4 | s | - | 1H |

| H-5 | ~7.0 | dd | ~8.5, ~2.2 | 1H |

| H-4 | ~6.9 | d | ~2.2 | 1H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| -OCH₃ | ~3.9 | s | - | 3H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

Rationale for Predicted Chemical Shifts

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating methoxy group at position 6 will shield the ortho (H-5, H-7) and para (no proton) positions, shifting them slightly upfield compared to unsubstituted benzofuran. H-7 is expected to be a doublet due to coupling with H-5. H-5 will be a doublet of doublets, coupling to both H-7 and H-4. H-4 will likely appear as a doublet due to coupling with H-5.

-

Furan Proton (H-3): The proton at the 3-position of the furan ring is expected to be a singlet and will appear downfield due to the anisotropic effect of the benzene ring and the electron-withdrawing effect of the adjacent ester group.

-

Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) of the ethyl group will appear as a quartet due to coupling with the three adjacent methyl protons. Their chemical shift will be downfield due to the deshielding effect of the adjacent oxygen atom. The methyl protons (-CH₃) will appear as a triplet, coupling with the two adjacent methylene protons.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~160-165 |

| C-7a | ~158 |

| C-6 | ~156 |

| C-2 | ~145 |

| C-3a | ~123 |

| C-5 | ~115 |

| C-7 | ~113 |

| C-3 | ~105 |

| C-4 | ~95 |

| -OCH₂CH₃ | ~61 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~14 |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of 160-170 ppm.

-

Aromatic and Furan Carbons: The carbons of the benzofuran ring will appear in the aromatic region (90-160 ppm). The carbons attached to oxygen (C-2, C-6, C-7a) will be the most deshielded in this region. The methoxy group will cause a significant downfield shift for C-6.

-

Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂-) will appear around 60-65 ppm due to the attachment to the electronegative oxygen atom. The methyl carbon of the ethyl group (-CH₃) and the methoxy carbon (-OCH₃) will be the most shielded carbons, appearing at the highest field.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (MW = 220.22), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation patterns would likely involve the loss of the ethyl and ethoxy groups from the ester functionality.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 220 | [M]⁺ | Molecular Ion |

| 191 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 175 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 147 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |

Fragmentation Rationale

The fragmentation of esters often proceeds through cleavage of the bonds adjacent to the carbonyl group. The loss of the ethyl radical (•C₂H₅) or the ethoxy radical (•OC₂H₅) are common fragmentation pathways for ethyl esters. Subsequent fragmentation of the benzofuran ring would lead to a more complex pattern of lower mass ions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3000-3100 | Aromatic C-H Stretch | Medium |

| ~2850-2980 | Aliphatic C-H Stretch | Medium |

| ~1715-1730 | C=O Stretch (Ester) | Strong |

| ~1600, ~1480 | Aromatic C=C Stretch | Medium-Strong |

| ~1250-1300 | Aryl-O Stretch (Methoxy) | Strong |

| ~1000-1200 | C-O Stretch (Ester & Furan) | Strong |

Rationale for IR Absorptions

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group. Its position is influenced by conjugation with the benzofuran ring, which typically lowers the frequency compared to a saturated ester.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will be observed below 3000 cm⁻¹.

-

C=C Stretches: The stretching vibrations of the aromatic and furan rings will give rise to several bands in the 1450-1650 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the stretching of the various C-O bonds (ester, methoxy, and furan ether) will be present in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl₄), or as a solid dispersion in a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Key Structural and Spectroscopic Relationships

To visually represent the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key ¹H NMR correlations for the molecule.

Caption: Key ¹³C NMR correlations for the molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this important synthetic intermediate. The provided rationales and experimental protocols offer a solid foundation for the practical application of these spectroscopic techniques in a laboratory setting. It is important to note that the presented data is predictive and should be confirmed with experimental results for definitive characterization.

The Pharmacological Versatility of the Benzofuran Scaffold: A Technical Guide for Drug Discovery

The benzofuran scaffold, a privileged heterocyclic system forged from the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of natural products and synthetically derived molecules with diverse and potent biological activities has cemented its importance as a foundational template for drug discovery. This in-depth technical guide provides a comprehensive exploration of the core pharmacological properties of benzofuran derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Anticancer Properties: Targeting the Hallmarks of Malignancy

Benzofuran derivatives have emerged as a significant class of cytotoxic agents, demonstrating potent activity against a wide array of human cancer cell lines.[1][2] Their multifaceted mechanisms of action often converge on critical cellular processes, including the disruption of microtubule dynamics, modulation of key oncogenic signaling pathways, and the induction of programmed cell death (apoptosis).[3][4]

Mechanism of Action: Inhibition of Tubulin Polymerization and Apoptosis Induction

A prominent anticancer strategy employed by numerous benzofuran derivatives is the interference with microtubule dynamics.[5][6] Microtubules, essential components of the cytoskeleton and the mitotic spindle, are crucial for cell division. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6]

Certain benzofuran derivatives also trigger apoptosis through intrinsic and extrinsic pathways. This can involve the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, or through the induction of mitochondrial-mediated apoptosis.[7] Other mechanisms include the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of apoptosis.[8]

Below is a diagram illustrating the induction of apoptosis by benzofuran derivatives through the mitochondrial pathway.

Caption: Mitochondrial pathway of apoptosis induced by benzofuran derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 |

| Amiloride-Benzofuran Hybrid (Compound 5) | Not Specified | 0.43 |

| 3-Formylbenzofuran (3b) | SK-Hep-1 (Hepatocellular Carcinoma) | 5.365 |

| 3-Formylbenzofuran (3c) | SK-Hep-1 (Hepatocellular Carcinoma) | 6.013 |

| 3-Methylbenzofuran (16b) | A549 (Lung Cancer) | 1.48 |

| Oxadiazolylbenzofuran (14c) | HCT116 (Colon Cancer) | 3.27 |

| Benzofuran-Isatin Conjugate (5a) | SW-620 (Colorectal Cancer) | 8.7 |

| Benzofuran-Isatin Conjugate (5d) | SW-620 (Colorectal Cancer) | 6.5 |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast Cancer) | 3.01 |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon Cancer) | 5.20 |

| Oxindole-Benzofuran (22d) | MCF-7 (Breast Cancer) | 3.41 |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast Cancer) | 2.27 |

| Benzofuran-based Chalcone (4g) | HeLa (Cervical Cancer) | 5.61 |

| Benzofuran-based Chalcone (4g) | HCC1806 (Breast Cancer) | 5.93 |

| Benzofuran-based Chalcone (4n) | HeLa (Cervical Cancer) | 3.18 |

Note: The data presented is a selection from various sources for illustrative purposes.[2][3][9][10][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13]

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well microtiter plates at an optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in a culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include untreated and vehicle controls.[14]

-

Incubation: Incubate the plates for a period of 24 to 72 hours.[14]

-

MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[13]

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties, making them a promising class of compounds for the development of novel antimicrobial agents.[15][16]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table provides MIC values for selected benzofuran derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) |

| Compound 1 | Salmonella typhimurium | 12.5 |

| Compound 1 | Escherichia coli | 25 |

| Compound 1 | Staphylococcus aureus | 12.5 |

| Compound 6 | Penicillium italicum | 12.5 |

| Compound 6 | Colletotrichum musae | 12.5-25 |

| Benzofuran analog (hydrophobic) | Escherichia coli | 0.39-3.12 |

| Benzofuran analog (hydrophobic) | Staphylococcus aureus | 0.39-3.12 |

| Benzofuran analog (hydrophobic) | Methicillin-resistant S. aureus (MRSA) | 0.39-3.12 |

| Benzofuran analog (hydrophobic) | Bacillus subtilis | 0.39-3.12 |

| Benzofuran amide derivative (6a) | Bacillus subtilis | 6.25 |

| Benzofuran amide derivative (6b) | Staphylococcus aureus | 6.25 |

| Benzofuran amide derivative (6f) | Escherichia coli | 6.25 |

| 3-Benzofurancarboxylic acid derivative (III) | Gram-positive bacteria | 50-200 |

| 3-Benzofurancarboxylic acid derivative (VI) | Candida albicans | 100 |

Note: The data presented is a selection from various sources for illustrative purposes.[15][17][18][19]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22]

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the benzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[22]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[21]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[22]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Certain benzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[17][23]

Mechanism of Action: Inhibition of Nitric Oxide Production

In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to the overproduction of nitric oxide (NO), a key inflammatory mediator. Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting the activity of iNOS or by interfering with the signaling pathways that lead to its expression, such as the NF-κB and MAPK pathways.[23]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the inhibitory activity of selected benzofuran derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound/Derivative | IC50 (µM) for NO Inhibition |

| Compound 1 | 17.3 |

| Compound 4 | 16.5 |

| Piperazine/Benzofuran Hybrid (5d) | 52.23 |

Note: The data presented is a selection from various sources for illustrative purposes.[17][23]

Experimental Protocol: LPS-Induced Nitric Oxide Production Inhibition Assay

This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.[24][25]

Caption: A procedural flowchart for the LPS-induced nitric oxide inhibition assay.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.[24]

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for a short period (e.g., 30 minutes).[24]

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of iNOS and the production of NO.[24]

-

Incubation: Incubate the plates for approximately 20-24 hours.[24]

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.[26]

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

The benzofuran scaffold represents a remarkably versatile and privileged structure in the landscape of drug discovery. The diverse pharmacological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscore its continued relevance and potential for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in numerous research endeavors provide a critical roadmap for the rational design of next-generation benzofuran-based drugs with enhanced efficacy and selectivity. The experimental protocols and mechanistic insights detailed in this guide are intended to serve as a valuable resource for scientists dedicated to unlocking the full therapeutic promise of this exceptional molecular framework.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 18. jopcr.com [jopcr.com]

- 19. mdpi.com [mdpi.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1][2] Ethyl 6-methoxybenzofuran-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potential anticancer agents and other therapeutic compounds.[3] This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Synthetic Strategy: A Modified Perkin-Oglialoro Approach

The chosen synthetic route is a robust and efficient one-pot reaction starting from the readily available 2-hydroxy-4-methoxybenzaldehyde. This method is a variation of the Perkin-Oglialoro reaction, which involves the condensation of a salicylaldehyde derivative with an α-haloester in the presence of a weak base to form the benzofuran ring system.[4][5] The reaction proceeds through an initial alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic benzofuran ring.

Experimental Protocol

This protocol details the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde and ethyl bromomalonate.

Materials and Reagents

| Reagent | Molecular Wt. | Quantity (mmol) | Mass/Volume | Equivalents |

| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 g/mol | 72.3 | 11.0 g | 1.0 |

| Ethyl bromomalonate | 239.04 g/mol | 84.9 | 20.3 g | 1.17 |

| Anhydrous Potassium Carbonate | 138.21 g/mol | 89.0 | 12.3 g | 1.23 |

| Methyl Ethyl Ketone (MEK) | 72.11 g/mol | - | 51 mL | - |

| Methanol | 32.04 g/mol | - | As needed | - |

| Potassium Hydroxide | 56.11 g/mol | - | As needed | - |

| Hydrochloric Acid (aqueous) | 36.46 g/mol | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (11.0 g, 72.3 mmol), ethyl bromomalonate (20.3 g, 84.9 mmol), and anhydrous potassium carbonate (12.3 g, 89.0 mmol) in methyl ethyl ketone (MEK, 51 mL).[4]

-

Expert Insight: Anhydrous potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenolic hydroxyl group but not the α-carbon of the malonate, preventing self-condensation of the ethyl bromomalonate. MEK is an excellent solvent for this reaction due to its appropriate boiling point for reflux and its ability to dissolve the reactants.

-

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature facilitates the nucleophilic attack of the phenoxide on the ethyl bromomalonate and the subsequent intramolecular cyclization. The 6-hour duration is typically sufficient for the reaction to proceed to completion.

-

-

Saponification (Hydrolysis): After the initial reaction is complete, add a solution of potassium hydroxide in methanol to the reaction mixture. Continue to heat the mixture to effect hydrolysis of the ester groups.

-

Note: The original protocol leads to the carboxylic acid.[4] For the synthesis of the ethyl ester, this saponification step should be omitted and the workup should proceed directly after the initial 6-hour reflux. The protocol is presented here as described in the source for the synthesis of the corresponding carboxylic acid, which can then be re-esterified if desired. For direct synthesis of the ethyl ester, proceed to step 5 after the 6-hour reflux.

-

-

Acidification: After hydrolysis is complete, cool the reaction mixture to room temperature and pour it into an aqueous solution of hydrochloric acid. This will protonate the carboxylate, causing the product, 6-methoxy-benzofuran-2-carboxylic acid, to precipitate.[4]

-

Isolation and Purification (for direct ethyl ester synthesis): After the 6-hour reflux, cool the reaction mixture and filter off the potassium salts. Concentrate the filtrate under reduced pressure to remove the MEK. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Reaction Mechanism and Workflow

The synthesis proceeds through a multi-step mechanism within a single pot. The key transformations are outlined below.

Caption: Workflow for the synthesis of this compound.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by in-process monitoring and characterization of the final product.

-

TLC Monitoring: The progress of the reaction can be tracked by TLC, allowing for confirmation of the consumption of starting materials and the formation of the product.

-

Spectroscopic Analysis: The structure of the purified this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 220.22 g/mol .[6]

-

Physical Properties: The final product should be a solid at room temperature.

Alternative Synthetic Routes

While the described protocol is highly effective, other synthetic strategies exist for the formation of the benzofuran ring system. One notable alternative is the Darzens glycidic ester condensation .[7][8][9] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[8] Subsequent acid-catalyzed cyclization of the glycidic ester can yield the benzofuran core.

Another classical approach is the Perkin rearrangement , where a 2-halocoumarin undergoes a ring contraction in the presence of a hydroxide to form a benzofuran.[10][11] This method, however, requires the prior synthesis of the coumarin precursor.

Conclusion

The protocol presented here provides a reliable and efficient method for the synthesis of this compound, a key building block in synthetic organic chemistry. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps, researchers can confidently produce this valuable compound for their drug discovery and development endeavors.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. jocpr.com [jocpr.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Darzens reaction - Wikipedia [en.wikipedia.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Ethyl 6-methoxybenzofuran-2-carboxylate in Organic Synthesis

Introduction

Ethyl 6-methoxybenzofuran-2-carboxylate is a highly versatile heterocyclic building block in modern organic synthesis. Comprising a fused benzofuran ring system substituted with a methoxy group and an ethyl ester, this molecule serves as a pivotal precursor for a wide array of complex organic structures. Its intrinsic reactivity and substitution pattern make it an ideal starting material for the synthesis of pharmacologically active compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of the core reactivity of this compound, alongside detailed protocols for its synthesis and subsequent transformations into key intermediates for drug discovery and development.

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is essential for accurate reagent measurement and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 50551-57-0 | [4][5][6] |

| Molecular Formula | C₁₂H₁₂O₄ | [4][7][8] |

| Molecular Weight | 220.22 g/mol | [4][5][8] |

| Typical Purity | ≥97% | [5][8] |

| Appearance | Off-white to light yellow solid | - |

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the reactivity of its ester functional group and the potential for modification of the benzofuran core. The primary transformations are centered around the C-2 carboxylate group, which acts as a handle for chain extension, functional group interconversion, and the introduction of diverse molecular fragments.

Key Transformations:

-

Ester Hydrolysis: The most fundamental reaction is the saponification of the ethyl ester to yield 6-methoxybenzofuran-2-carboxylic acid.[9] This carboxylic acid is a crucial intermediate, enabling the formation of amides, acid chlorides, and other acyl derivatives, which are common motifs in bioactive molecules.[10]

-

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (6-methoxymethoxybenzofuran-2-yl)methanol. This transformation opens pathways to ethers, halides, and other functional groups derived from alcohols.

-

Amide Formation: Through direct aminolysis or, more commonly, via the intermediate carboxylic acid, a wide variety of amides can be synthesized. This is a cornerstone of medicinal chemistry for generating compound libraries to explore structure-activity relationships (SAR).[11]

-

Precursor to Bioactive Scaffolds: The 6-methoxybenzofuran core is a key feature in compounds developed for treating conditions like senile osteoporosis by promoting bone formation.[12][13] It is also integral to synthetic aurones with antimicrobial and anti-inflammatory properties and various derivatives with potential anticancer activity.[1][2]

The following diagram illustrates the central role of this compound and its primary synthetic transformations.

References

- 1. ijper.org [ijper.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 50551-57-0 [chemicalbook.com]

- 7. This compound | C12H12O4 | CID 11830962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. prepchem.com [prepchem.com]